molecular formula C22H20N2O2S B11219956 2-[(4-tert-butylphenyl)carbonyl]-3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

2-[(4-tert-butylphenyl)carbonyl]-3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11219956
M. Wt: 376.5 g/mol
InChI Key: UXNJXSOVHYNNDJ-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenyl)carbonyl]-3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound with a unique structure that combines a thiazole ring with a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenyl)carbonyl]-3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-tert-butylbenzoyl chloride with 2-aminothiazole, followed by cyclization with 3-methylquinazolin-4-one under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenyl)carbonyl]-3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazole ring to a thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiazolidines.

Scientific Research Applications

2-[(4-tert-butylphenyl)carbonyl]-3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenyl)carbonyl]-3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
  • Methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Compared to similar compounds, 2-[(4-tert-butylphenyl)carbonyl]-3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one stands out due to its unique combination of a thiazole ring with a quinazolinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

2-(4-tert-butylbenzoyl)-3-methyl-[1,3]thiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C22H20N2O2S/c1-13-19(18(25)14-9-11-15(12-10-14)22(2,3)4)27-21-23-17-8-6-5-7-16(17)20(26)24(13)21/h5-12H,1-4H3

InChI Key

UXNJXSOVHYNNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3C(=O)N12)C(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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